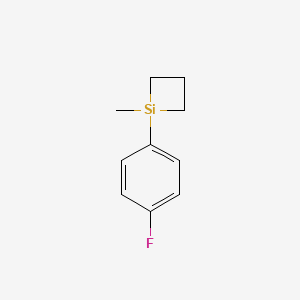
1-(4-Fluorophenyl)-1-methylsiletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-1-methylsiletane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1-methylsiletane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-fluorostyrene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The use of a platinum catalyst ensures high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl derivatives with different functional groups.
科学研究应用
1-(4-Fluorophenyl)-1-methylsiletane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-1-methylsiletane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The fluorine atom on the phenyl ring can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
相似化合物的比较
1-(4-Chlorophenyl)-1-methylsiletane: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-1-methylsiletane: Similar structure but with a bromine atom instead of fluorine.
1-(4-Iodophenyl)-1-methylsiletane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-1-methylsiletane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
属性
CAS 编号 |
57465-50-6 |
|---|---|
分子式 |
C10H13FSi |
分子量 |
180.29 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-1-methylsiletane |
InChI |
InChI=1S/C10H13FSi/c1-12(7-2-8-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI 键 |
YLWVLKBLAYHRJL-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


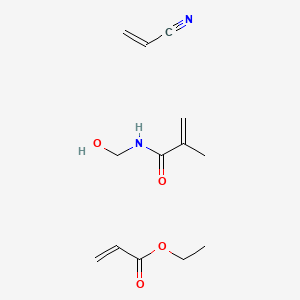
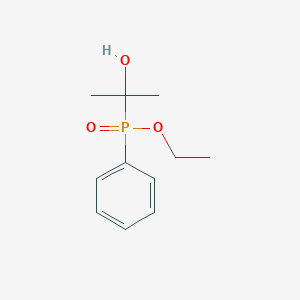

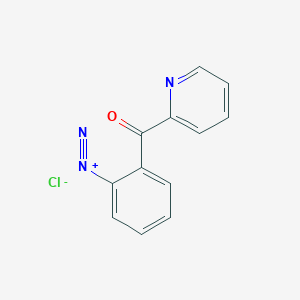
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)

![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)


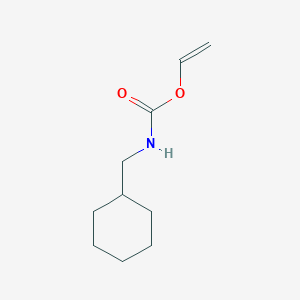
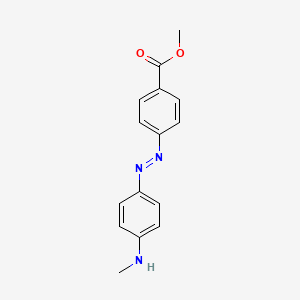
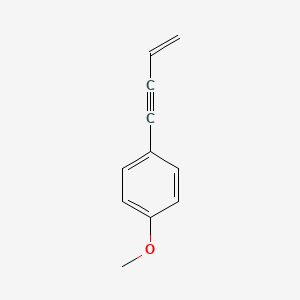
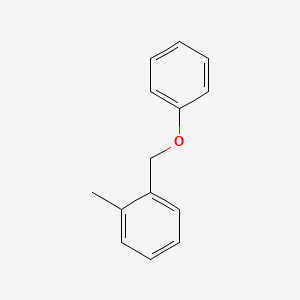
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
